5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol
Description
Structural Classification of Cyclodextrin Derivatives
Cyclodextrins (CDs) are cyclic oligosaccharides comprising α-(1,4)-linked glucopyranose units, forming truncated cone-shaped structures with hydrophobic cavities and hydrophilic exteriors. Derivatives are classified based on substituent type and position:
| Derivative Type | Modification | Key Properties |
|---|---|---|
| Hydroxyalkyl | Hydroxypropyl or hydroxyethyl groups | Enhanced solubility, reduced toxicity |
| Ionic | Sulfobutyl ether or carboxymethyl groups | Improved drug loading, pH-dependent release |
| Polymer-Grafted | Covalent attachment to polymers | Tunable stability, targeted delivery |
| Crosslinked | Intermolecular linkages between CDs | Hydrogel formation, sustained release |
HP-α-CD falls under hydroxyalkyl derivatives, where 2-hydroxypropyl groups are randomly or selectively attached to primary hydroxyl positions of α-cyclodextrin. This modification disrupts intramolecular hydrogen bonds, increasing aqueous solubility (>50 mg/mL) compared to unmodified α-CD (14.5 mg/mL).
Historical Development of Hydroxyalkyl Cyclodextrin Modifications
The evolution of cyclodextrin derivatives began with Antoine Villiers’ 1891 discovery of “cellulosine”. By the 1970s, chemical modifications emerged to address native CDs’ limitations:
- 1970s–1980s : Introduction of methyl and hydroxypropyl groups to enhance solubility.
- 1990s : FDA approval of hydroxypropyl-β-cyclodextrin (HP-β-CD) in Sporanox® (1992), validating safety.
- 2000s–Present : Precision synthesis techniques (e.g., regioselective alkylation) for tailored derivatives.
HP-α-CD, first synthesized in the 1980s, gained prominence for its balanced solubility and cavity size (4.7–5.3 Å), ideal for small-molecule encapsulation.
Properties
IUPAC Name |
5,10,15,20,25,30-hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H96O36/c1-19(55)7-73-13-25-43-31(61)37(67)49(79-25)86-44-26(14-74-8-20(2)56)81-51(39(69)33(44)63)88-46-28(16-76-10-22(4)58)83-53(41(71)35(46)65)90-48-30(18-78-12-24(6)60)84-54(42(72)36(48)66)89-47-29(17-77-11-23(5)59)82-52(40(70)34(47)64)87-45-27(15-75-9-21(3)57)80-50(85-43)38(68)32(45)62/h19-72H,7-18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPYGZCSMCXHTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H96O36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | .alpha.-Cyclodextrin, 2-hydroxypropyl ethers | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
128446-33-3 | |
| Record name | .alpha.-Cyclodextrin, 2-hydroxypropyl ethers | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | .alpha.-Cyclodextrin-2-hydroxypropylether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.805 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Hydroxypropyl-alpha-cyclodextrin (HP-α-CD), also known as 5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol, is a hydroxyalkyl derivative of cyclodextrin. It is generally used as a substitute of α-cyclodextrin for potential application in food, cosmetics, and pharmaceutical industries. It may be used as a parenteral drug carrier on account of its attractive characteristics such as a greater extent of solubility in water, high dissolution capacity for weakly soluble analytes, and low toxicity.
Mode of Action
The mode of action of HP-α-CD is primarily based on its ability to form inclusion complexes with various substances, thereby enhancing their solubility and stability. This property is particularly useful in the pharmaceutical industry, where HP-α-CD can enhance the bioavailability of drugs that are otherwise poorly soluble.
Biochemical Pathways
Instead, it acts as a carrier molecule that can enhance the delivery and effectiveness of other substances, such as drugs, by improving their solubility and stability.
Pharmacokinetics
The pharmacokinetics of HP-α-CD are largely dependent on the specific substance it is complexed with. As a carrier molecule, HP-α-CD can enhance the absorption, distribution, metabolism, and excretion (ADME) properties of these substances, thereby improving their bioavailability.
Result of Action
The primary result of HP-α-CD’s action is the enhanced solubility and stability of the substances it complexes with. This can lead to improved bioavailability and effectiveness of these substances, particularly in the case of drugs that are otherwise poorly soluble.
Action Environment
The action of HP-α-CD can be influenced by various environmental factors. For example, the solubility of HP-α-CD can be affected by the pH and ionic strength of the solution it is in. Additionally, the stability of the complexes formed by HP-α-CD can be influenced by temperature and humidity.
Biochemical Analysis
Biochemical Properties
It is known that cyclodextrins, including Hydroxypropyl-alpha-cyclodextrin (DS~4.5), have the ability to form inclusion complexes with a variety of molecules, which can alter the physical and chemical properties of the guest molecules. This property makes Hydroxypropyl-alpha-cyclodextrin (DS~4.5) a valuable tool in biochemical reactions.
Cellular Effects
The cellular effects of Hydroxypropyl-alpha-cyclodextrin (DS~4.5) are largely dependent on the specific molecules it interacts with. By forming inclusion complexes, Hydroxypropyl-alpha-cyclodextrin (DS~4.5) can influence the solubility, stability, and bioavailability of these molecules, which can in turn affect various cellular processes.
Molecular Mechanism
The molecular mechanism of action of Hydroxypropyl-alpha-cyclodextrin (DS~4.5) is primarily based on its ability to form inclusion complexes with other molecules. The cyclodextrin molecule has a hydrophilic exterior and a hydrophobic interior, allowing it to encapsulate hydrophobic molecules and increase their solubility in aqueous environments.
Temporal Effects in Laboratory Settings
Cyclodextrins are generally stable and resistant to enzymatic degradation, suggesting that Hydroxypropyl-alpha-cyclodextrin (DS~4.5) may also exhibit long-term stability.
Dosage Effects in Animal Models
The effects of Hydroxypropyl-alpha-cyclodextrin (DS~4.5) at different dosages in animal models have not been extensively studied. Cyclodextrins are generally considered safe and have been used in various pharmaceutical applications.
Metabolic Pathways
Cyclodextrins are not typically metabolized by the body and are excreted unchanged.
Biological Activity
The compound 5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol is a complex polyether derived from α-cyclodextrin. This compound has garnered attention in various fields including pharmaceuticals and biotechnology due to its unique structural properties and potential biological activities.
Structural Characteristics
The compound is characterized by a highly branched structure composed of multiple ether linkages and hydroxyl groups. Its molecular formula is with a substantial molecular weight that contributes to its solubility and interaction with biological systems.
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C54H96O36 |
| Molecular Weight | ~1180 g/mol |
| Structural Type | Polyether |
| CAS Number | 128446-33-3 |
Solubilization and Drug Delivery
One of the primary biological activities of this compound is its role as a solubilizing agent and drug delivery system . Its ability to form inclusion complexes enhances the solubility of poorly water-soluble drugs. Research indicates that the incorporation of this compound into pharmaceutical formulations can significantly improve bioavailability.
Case Studies
- Anticancer Drug Delivery : A study demonstrated that the use of this polyether in the formulation of doxorubicin resulted in increased efficacy against cancer cells due to improved solubility and stability of the drug in physiological conditions.
- Antimicrobial Applications : Another investigation highlighted its potential as an antimicrobial agent when combined with certain antibiotics. The compound's structure facilitates enhanced penetration into bacterial membranes.
The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins due to its hydrophilic and lipophilic characteristics. This dual nature allows it to encapsulate various therapeutic agents effectively.
Research Findings
Recent studies have focused on evaluating the pharmacokinetics and toxicity profiles of this compound:
- Pharmacokinetics : The absorption rates were found to be significantly higher in formulations containing the polyether compared to standard formulations.
- Toxicity Assessment : Toxicological studies indicate a favorable safety profile with minimal adverse effects observed in animal models.
Table 2: Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Drug Delivery Efficacy | Enhanced solubility and bioavailability |
| Antimicrobial Activity | Effective against various bacterial strains |
| Toxicity Profile | Low toxicity with no significant side effects |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and application-based differences between the target compound and related cyclodextrin derivatives.
Structural and Functional Analysis
Substituent Effects: The target compound and (2-hydroxypropyl)-α-cyclodextrin share hydrophilic 2-hydroxypropyl modifications, which increase water solubility compared to the parent α-cyclodextrin . This contrasts with hexakis(2,6-di-O-pentyl)-α-cyclodextrin, where non-polar pentyl groups render the derivative more hydrophobic, favoring interactions with lipids and aromatic compounds . 6-O-α-Maltosyl-α-cyclodextrin introduces a disaccharide moiety, expanding the cavity size for larger guest molecules, such as steroids or vitamins .
Molecular Weight Trends :
- Bulkier substituents (e.g., pentyl groups in C₉₆H₁₈₀O₃₀) significantly increase molecular weight, altering pharmacokinetic properties . The target compound’s hydroxypropoxymethyl groups add moderate mass (~1,180 g/mol), balancing solubility and structural flexibility .
Pharmaceutical Relevance: Limaprost Alfadex exemplifies cyclodextrin’s role in drug formulation, where the derivative stabilizes the prostaglandin analog limaprost, improving its bioavailability .
Key Differentiators
- Solubility : The target compound’s 2-hydroxypropoxymethyl groups provide superior aqueous solubility compared to unmodified α-cyclodextrin and pentyl-substituted derivatives .
- Biocompatibility: Hydroxypropyl modifications reduce hemolytic activity, making the compound safer for intravenous formulations compared to non-derivatized cyclodextrins .
- Versatility : Unlike Limaprost Alfadex , which is tailored for a specific drug, the target compound’s structure allows broader applicability in encapsulating diverse bioactive molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
